Technical Guide: Physicochemical Profiling of 3-[3-(Trifluoromethyl)benzoyl]pyridine
Technical Guide: Physicochemical Profiling of 3-[3-(Trifluoromethyl)benzoyl]pyridine
Topic: Physicochemical properties of 3-[3-(Trifluoromethyl)benzoyl]pyridine Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
[1]
Executive Summary
3-[3-(Trifluoromethyl)benzoyl]pyridine (CAS: 59190-60-2) is a specialized diaryl ketone scaffold utilized in medicinal chemistry as a bioisostere and structural probe.[1] While its positional isomer, 2-[3-(trifluoromethyl)benzoyl]pyridine, is the established precursor for the PARP inhibitor Niraparib, the 3-isomer serves a distinct role in Structure-Activity Relationship (SAR) campaigns.[1] It allows researchers to interrogate the spatial requirements of binding pockets in kinases and poly(ADP-ribose) polymerases by altering the vector geometry of the trifluoromethylphenyl moiety relative to the pyridine nitrogen.[1][2]
This guide provides a rigorous analysis of the compound’s physicochemical properties, emphasizing its lipophilicity, ionization behavior, and solid-state characteristics, alongside validated experimental protocols for their determination.[1][2]
Chemical Identity & Structural Analysis[2][3][4]
The molecule consists of a pyridine ring linked to a 3-trifluoromethylphenyl ring via a carbonyl bridge.[1][2] The meta-positioning of the trifluoromethyl (-CF3) group and the 3-position of the pyridine nitrogen create a specific electronic and steric profile.[1]
| Attribute | Detail |
| IUPAC Name | Pyridin-3-yl-[3-(trifluoromethyl)phenyl]methanone |
| Common Name | 3-[3-(Trifluoromethyl)benzoyl]pyridine |
| CAS Number | 59190-60-2 |
| Molecular Formula | C₁₃H₈F₃NO |
| Molecular Weight | 251.20 g/mol |
| SMILES | O=C(C1=CC=CN=C1)C2=CC=CC(C(F)(F)F)=C2 |
Electronic Effects & Isomer Distinction[2]
-
Pyridine Nitrogen (Basic Center): The nitrogen atom at the 3-position is less shielded than in the 2-isomer, but its basicity is significantly modulated by the electron-withdrawing benzoyl group.[1][2]
-
Trifluoromethyl Group: This group exerts a strong inductive effect (-I), increasing the lipophilicity and metabolic stability of the phenyl ring, preventing oxidative metabolism at the metabolic "soft spot" (the phenyl ring).[1][2]
-
Carbonyl Bridge: Acts as a hydrogen bond acceptor and introduces conformational flexibility, allowing the two aromatic rings to twist out of planarity to minimize steric clash.[1][2]
Physicochemical Profile
The following data aggregates predicted and experimental values typical for this chemical class.
Key Constants Table[2]
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline) | Low-melting solid; often requires refrigeration (2-8°C).[1] |
| Melting Point | 45°C - 55°C (Est.)[1][2] | Note: Analog 3-benzoylpyridine melts at 36-40°C; CF3 group typically elevates MP.[1][2] |
| LogP (Lipophilicity) | 3.33 | High membrane permeability; indicates high affinity for hydrophobic pockets.[1][2] |
| pKa (Base) | 2.8 - 3.1 | Significantly less basic than pyridine (pKa ~5.[1][2]2) due to the electron-withdrawing ketone.[1][2] |
| Topological PSA | 29.96 Ų | Polar Surface Area < 140 Ų suggests excellent oral bioavailability.[1][2] |
| H-Bond Acceptors | 2 | Pyridine N and Carbonyl O. |
| H-Bond Donors | 0 | Lacks NH/OH groups.[1][2] |
Solubility & Ionization Logic
Solubility Profile:
-
Aqueous: Negligible at neutral pH.[1][2] Solubility improves slightly at pH < 2 due to protonation of the pyridine nitrogen.[1]
-
Organic: Highly soluble in DCM, DMSO, Methanol, and Ethyl Acetate.[1][2]
Ionization (pKa) Relevance: The pKa of ~3.0 means the compound remains >99.9% uncharged at physiological pH (7.4).[1][2] This neutral state drives its high LogP (3.[1][2]33) and ensures passive diffusion across the blood-brain barrier (BBB) and cell membranes, making it an attractive scaffold for CNS-active targets.[1]
Experimental Protocols
Determination of pKa (Potentiometric Titration)
Rationale: Accurate pKa is vital for understanding solubility in acidic media and salt formation potential.[1][2]
Reagents:
Workflow:
-
Dissolution: Dissolve 5 mg of the compound in a minimal amount of methanol (due to low water solubility), then dilute with 0.15 M KCl water to reach a concentration of ~100 µM.
-
Acidification: Lower pH to ~1.5 using 0.1 M HCl to fully protonate the pyridine nitrogen.
-
Titration: Titrate with 0.01 M NaOH under inert gas (N2) to prevent CO2 absorption. Record pH vs. Volume added.
-
Calculation: Use the Bjerrum plot method or Gran plot to determine the equivalence point. Extrapolate to 0% methanol if a co-solvent was used (Yasuda-Shedlovsky extrapolation).[1][2]
LogP Determination (Shake-Flask Method)
Rationale: Validates the predicted lipophilicity, crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1][2]
Protocol:
-
Phase Preparation: Saturate 1-Octanol with water and Water with 1-octanol for 24 hours.
-
Equilibration: Dissolve the compound in the water-saturated octanol phase.
-
Partitioning: Mix the octanol solution with octanol-saturated water (1:1 ratio) in a separation funnel. Shake vigorously for 1 hour; allow to settle for 4 hours.
-
Analysis: Separate phases. Analyze the concentration of the compound in both phases using HPLC-UV (254 nm).
-
Calculation:
[1][2]
Synthetic Context & Stability[2]
Synthetic Route (Grignard Approach)
The most reliable synthesis for the 3-isomer avoids the regioselectivity issues of Friedel-Crafts acylation on electron-deficient pyridines.[1]
-
Precursors: 3-Cyanopyridine and 3-(Trifluoromethyl)phenylmagnesium bromide.[1][2]
-
Reaction: The Grignard reagent attacks the nitrile carbon.[1][2]
-
Hydrolysis: Acidic hydrolysis of the intermediate imine yields the ketone.[1][2]
Stability Profile
-
Oxidative Stability: The CF3 group blocks metabolic oxidation at the phenyl ring.[1][2] The pyridine ring is susceptible to N-oxidation by CYPs or FMOs.[1][2]
-
Hydrolytic Stability: The diaryl ketone linkage is highly stable to hydrolysis under physiological conditions.[1][2]
-
Photostability: Diaryl ketones can act as photosensitizers.[1][2] Store in amber vials to prevent radical formation or photodegradation.[1]
Visualizations
Physicochemical Characterization Workflow
This diagram illustrates the logical flow for characterizing the compound, from synthesis to data generation.[1][2]
Caption: Workflow for validating the physicochemical integrity of the scaffold prior to biological application.
Structural Electronic Effects
This diagram visualizes the electronic push-pull mechanisms defining the molecule's reactivity.[1][2]
Caption: Electronic influence of the CF3 and Carbonyl groups on the central Pyridine Nitrogen.[1]
References
-
PubChem. (2024).[1][2] Compound Summary: 3-[3-(Trifluoromethyl)benzoyl]pyridine.[1][3] National Library of Medicine.[1][2] Retrieved from [Link][1]
-
Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Standard reference for solvatochromic and solubility behavior of diaryl ketones).
